molecular formula C10H14N2S B13191818 N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine

N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine

Cat. No.: B13191818
M. Wt: 194.30 g/mol
InChI Key: JHNRUBIBMYVSNU-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine is a bidentate ligand featuring a pyridin-2-ylmethyl group and a tetrahydrothien-3-yl substituent. This compound is primarily utilized in coordination chemistry, particularly in synthesizing copper(II) complexes for catalytic applications, such as the polymerization of racemic lactide .

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)thiolan-3-amine

InChI

InChI=1S/C10H14N2S/c1-2-5-11-9(3-1)7-12-10-4-6-13-8-10/h1-3,5,10,12H,4,6-8H2

InChI Key

JHNRUBIBMYVSNU-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

Principle : Reductive amination is a widely used method for preparing N-substituted amines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.

  • Step 1 : Preparation of 2-pyridinecarboxaldehyde (pyridin-2-ylmethyl aldehyde).
  • Step 2 : Reaction of pyridin-2-ylmethyl aldehyde with tetrahydrothien-3-ylamine under reductive amination conditions.
  • Step 3 : Reduction of the formed imine intermediate using sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) in a suitable solvent (e.g., dichloromethane or methanol).

This method allows selective monoalkylation at the nitrogen atom, yielding the desired tertiary amine.

Advantages : High selectivity, mild conditions, and compatibility with sensitive functional groups.

Typical reaction conditions :

Reagents Conditions Yield (%)
Pyridin-2-ylmethyl aldehyde Room temperature, 12-24 h 70-85
Tetrahydrothien-3-ylamine Molar equivalent to aldehyde
NaBH(OAc)3 or NaBH3CN Mild reducing agent
Solvent: DCM or MeOH Ambient to slight heating (RT-40°C)

Nucleophilic Substitution Using Halomethyl Pyridine Derivatives

Principle : Alkylation of tetrahydrothien-3-ylamine with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine via nucleophilic substitution.

  • Step 1 : Preparation or procurement of 2-(halomethyl)pyridine (chloride or bromide).
  • Step 2 : Reaction of tetrahydrothien-3-ylamine with 2-(halomethyl)pyridine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
  • Step 3 : Stirring in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperature (50-80°C) for several hours.

This method directly forms the N-(pyridin-2-ylmethyl) linkage.

Typical reaction conditions :

Reagents Conditions Yield (%)
Tetrahydrothien-3-ylamine 1.0 equiv 60-80
2-(Chloromethyl)pyridine 1.1-1.2 equiv
Base (K2CO3 or NaH) Slight excess
Solvent: DMF or Acetonitrile 50-80°C, 6-24 h

Experimental Data and Characterization

Analytical Data Summary

Parameter Typical Value / Observation
Molecular Formula C11H16N2S
Molecular Weight Approx. 204.32 g/mol
Melting Point Reported range: 60-70°C (depends on purity)
NMR Spectroscopy Characteristic signals for pyridine and tetrahydrothiophene rings
Mass Spectrometry Molecular ion peak at m/z ≈ 204 (M+H)+

Purification Techniques

  • Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures).
  • Recrystallization from suitable solvents such as ethanol or ethyl acetate.

Comparative Table of Preparation Methods

Method Starting Materials Reagents/Conditions Advantages Disadvantages Typical Yields (%)
Reductive Amination Pyridin-2-ylmethyl aldehyde + tetrahydrothien-3-ylamine NaBH(OAc)3 or NaBH3CN, RT, MeOH/DCM High selectivity, mild conditions Requires aldehyde synthesis 70-85
Nucleophilic Substitution 2-(Halomethyl)pyridine + tetrahydrothien-3-ylamine K2CO3 or NaH, DMF/Acetonitrile, 50-80°C Direct, simple reagents Possible side reactions, longer reaction time 60-80
Cross-Coupling (Hypothetical) Halogenated tetrahydrothienyl + pyridin-2-ylmethyl amine Pd-catalyst, base, inert atmosphere Potential for diverse substitutions Requires expensive catalysts, optimization needed Not reported

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)thiolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyridin-2-ylmethyl)thiolan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Methapyrilene (N-(α-Pyridyl)-N-(1,3-thenyl)-N',N'-dimethylethylene-diamine)
  • Molecular Formula : C₁₄H₁₉N₃S
  • Key Features: Combines a pyridyl group, an unsaturated thenyl (thiophene-derived) moiety, and a dimethylaminoethyl chain.
  • Applications : Historically used as an antihistamine, contrasting sharply with the target compound’s industrial catalytic role.
  • Structural Differences: The thenyl group in Methapyrilene is unsaturated, whereas the target compound’s tetrahydrothienyl is saturated, enhancing steric bulk and redox stability. Methapyrilene’s tertiary amine (dimethylaminoethyl) vs. the target’s secondary amine, affecting metal coordination modes and biological activity .
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine Trihydrochloride
  • Molecular Formula : C₁₅H₁₉N₃·3HCl
  • Key Features : Contains dual pyridyl groups and a tertiary amine.
  • Structural Differences :
    • The two pyridyl groups enable stronger π-π interactions compared to the target compound’s single pyridyl unit.
    • The trihydrochloride salt form enhances solubility, unlike the neutral target compound .
3-Chloro-N-phenyl-phthalimide
  • Molecular Formula: C₁₄H₈ClNO₂
  • Key Features : A phthalimide derivative with a chloro substituent and phenyl group.
  • Applications: Monomer for polyimide synthesis, emphasizing high purity requirements.
  • Structural Differences :
    • Aromatic imide core vs. the target’s aliphatic amine, leading to divergent reactivity (e.g., electrophilic vs. nucleophilic behavior) .

Comparative Data Table

Compound Molecular Formula Key Substituents Applications Coordination Behavior
N-(Pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine C₁₁H₁₆N₂S Pyridin-2-ylmethyl, tetrahydrothien-3-yl Polymerization catalysts (Cu complexes) Bidentate, forms mononuclear Cu(II) complexes
Methapyrilene C₁₄H₁₉N₃S Pyridyl, thenyl, dimethylaminoethyl Antihistamine Not applicable (bioactive)
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride C₁₅H₁₉N₃·3HCl Dual pyridyl, tertiary amine Undisclosed (likely coordination/pharma) Potential polydentate ligand
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chloro, phenyl, phthalimide Polyimide monomer synthesis Non-coordinating (monomer)

Research Findings and Key Contrasts

  • Coordination Chemistry: The target compound’s tetrahydrothienyl group stabilizes Cu(II) complexes via sulfur-metal interactions, enabling efficient lactide polymerization. In contrast, Methapyrilene’s thenyl group lacks such coordination utility due to its unsaturated structure . Steric Effects: The saturated tetrahydrothienyl group in the target compound imposes greater steric hindrance than Methapyrilene’s planar thenyl group, influencing metal complex geometry (mononuclear vs. dinuclear) .
  • Thermal and Chemical Stability :

    • The saturated sulfur ring in the target compound enhances thermal stability, making it suitable for high-temperature polymerization processes. Methapyrilene, designed for biological use, prioritizes solubility over thermal robustness .

Biological Activity

N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H14_{14}N2_2S
  • Molecular Weight : 194.3 g/mol
  • Structure : The compound features a pyridine moiety linked to a tetrahydrothienylamine, which is significant for its biological interactions.

Research indicates that this compound may interact with various biological targets, including:

  • Potassium Ion Channels : The compound has been shown to modulate potassium ion flux through voltage-dependent potassium channels, which is crucial for maintaining neuronal excitability and could have implications in treating neurological disorders such as epilepsy and Parkinson's disease .
  • Protein Kinase Inhibition : It has potential as a protein kinase modulator, particularly targeting kinases involved in cancer pathways. This is relevant given the role of dysregulated kinase activity in various malignancies .

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds structurally related to this compound:

  • In Vitro Studies : Compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) cells. For example, derivatives containing thiazole or pyridine moieties have shown IC50_{50} values in the low micromolar range against these cell lines .
  • Mechanistic Insights : The anticancer activity may be attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival, particularly those mediated by protein kinases .

Neuroprotective Effects

The modulation of potassium channels suggests that this compound could serve as a neuroprotective agent:

  • Potential Applications : It may be beneficial in treating conditions like migraine, anxiety disorders, and neurodegenerative diseases by stabilizing neuronal excitability and preventing excessive neuronal firing .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibitory effects on HepG2 and PC12 cell lines with IC50_{50} < 10 µM
NeuroprotectionModulation of potassium channels; potential for treating neurological disorders
Protein Kinase InhibitionTargeting kinases involved in cancer signaling pathways

Q & A

Q. Methodological Considerations :

  • Solvent Selection : Polar aprotic solvents enhance nucleophilicity of the amine.
  • Temperature Control : Reflux conditions (e.g., 80°C in ethanol) improve reaction kinetics .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity.

How is this compound characterized using spectroscopic and analytical techniques?

Basic Research Question
Characterization involves a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm, tetrahydrothienyl protons at δ 2.5–3.5 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₅N₂S: 223.09).
  • Infrared (IR) Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .

How can crystallographic data contradictions be resolved during structural refinement of this compound?

Advanced Research Question
X-ray crystallography refinement using programs like SHELXL is critical:

  • Disordered Atoms : Apply restraints (e.g., SIMU, DELU) to manage thermal motion in flexible tetrahydrothienyl groups.
  • Twinned Data : Use the TWIN command in SHELXL to refine against twinned datasets.
  • Validation Tools : Employ PLATON or Mercury to check for missed symmetry (e.g., pseudo-merohedral twinning) .

Q. Example Workflow :

Index and integrate data with SAINT .

Solve structure using SHELXT .

Refine with SHELXL , applying Hirshfeld rigid-bond restraints for anisotropic displacement parameters.

What computational methods predict the reactivity of this compound in coordination chemistry?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA ) model ligand-metal interactions:

  • Geometry Optimization : Compare computed bond lengths/angles with crystallographic data (e.g., Pd-N bond distances in palladium complexes).
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict redox behavior.
  • Natural Bond Orbital (NBO) Analysis : Quantify donor-acceptor interactions between pyridyl nitrogen and metal centers .

How are substitution reaction kinetics analyzed for derivatives of this compound with bio-relevant nucleophiles?

Advanced Research Question
Kinetic studies involve:

  • Stopped-Flow Techniques : Monitor reactions with thiourea nucleophiles (e.g., N,N’-dimethylthiourea) under pseudo-first-order conditions.
  • Rate Constants : Determine kobs via UV-Vis spectroscopy (e.g., absorbance changes at λ = 320 nm for Pd(II) complexes).
  • Mechanistic Insights : Use Eyring plots to distinguish associative (ΔS‡ < 0) vs. dissociative (ΔS‡ > 0) pathways .

What safety protocols are critical during synthesis and handling of this compound?

Basic Research Question
Safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., dichloromethane).
  • Spill Management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acid spills) .

How do steric and electronic effects of the tetrahydrothienyl group influence the compound’s coordination behavior?

Advanced Research Question
Comparative studies with analogs (e.g., N-(pyridin-2-ylmethyl)-N-cyclohexylamine) reveal:

  • Steric Effects : Bulky tetrahydrothienyl groups reduce ligand lability in octahedral complexes.
  • Electronic Effects : Sulfur in the tetrahydrothienyl ring enhances π-backbonding in transition-metal complexes (e.g., Ru or Pd).
  • Crystallographic Evidence : Bond angle distortions (e.g., M-N-C angles > 120°) indicate steric strain .

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